Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate

Antimicrobial Resistance Gram-Positive Pathogens Scaffold Profiling

Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (CAS 1820747-17-8) is a synthetic pyrrolidinone ester that serves as the pivotal methyl ester intermediate in the construction of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. Belonging to the 5-oxopyrrolidine-3-carboxylate class, this compound is characterized by an N-(2-hydroxyphenyl) substituent and a 3-methyl carboxylate group, giving it a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol.

Molecular Formula C12H13NO4
Molecular Weight 235.239
CAS No. 1820747-17-8
Cat. No. B2989596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate
CAS1820747-17-8
Molecular FormulaC12H13NO4
Molecular Weight235.239
Structural Identifiers
SMILESCOC(=O)C1CC(=O)N(C1)C2=CC=CC=C2O
InChIInChI=1S/C12H13NO4/c1-17-12(16)8-6-11(15)13(7-8)9-4-2-3-5-10(9)14/h2-5,8,14H,6-7H2,1H3
InChIKeyGHTQZGHXONCENX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (CAS 1820747-17-8): Core Chemical Identity and Procurement-Relevant Profile


Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (CAS 1820747-17-8) is a synthetic pyrrolidinone ester that serves as the pivotal methyl ester intermediate in the construction of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives [1]. Belonging to the 5-oxopyrrolidine-3-carboxylate class, this compound is characterized by an N-(2-hydroxyphenyl) substituent and a 3-methyl carboxylate group, giving it a molecular formula of C12H13NO4 and a molecular weight of 235.24 g/mol . It is commercially available at high purity (≥95–98%) from multiple vendors for research and further manufacturing use, and is recognized as the direct precursor to 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide, from which libraries of hydrazone, azole, and azine derivatives with reported antimicrobial and anticancer properties are elaborated [1].

Why Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate Eludes Direct Substitution by In-Class Analogs


The 5-oxopyrrolidine-3-carboxylate chemical space harbors dramatic compound-to-compound variation in bioactivity, precluding simple functional interchange. Despite sharing the core N-(2-hydroxyphenyl)-5-oxopyrrolidine scaffold, the methyl ester 2a is fundamentally differentiated from its 3,5-dichloro analog 2b by a complete lack of intrinsic antimicrobial activity (MIC >128 µg/mL versus MIC 64 µg/mL against MRSA) [1]. Furthermore, esterification status itself critically modulates biological behavior: the parent carboxylic acid 1a and the methyl ester 2a both lack antimicrobial activity, while the esterification of the 3,5-dichloro acid 1b to ester 2b unlocks activity against S. aureus and A. baumannii [1]. This non-linear structure-activity relationship demonstrates that every substitution—whether on the phenyl ring or at the 3-carboxyl position—can toggle activity from inactive to selective Gram-positive-directed, making the specific CAS 1820747-17-8 compound irreplaceable for any application requiring a clean, inactive starting scaffold for further programmable functionalization.

Quantitative Differentiation Evidence for Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (1820747-17-8) Against Closest Analogs


Intrinsic Antimicrobial Inactivity vs. 3,5-Dichloro Methyl Ester Analog: A Defining Scaffold Property

In head-to-head broth microdilution screening against a panel of multidrug-resistant Gram-positive and Gram-negative pathogens, the target methyl ester 2a (CAS 1820747-17-8) exhibited no detectable antimicrobial activity (MIC >128 µg/mL across all strains tested). In contrast, its 3,5-dichloro-2-hydroxyphenyl methyl ester analog 2b demonstrated selective activity against methicillin-resistant S. aureus TCH 1516 (USA 300 lineage) with an MIC of 64 µg/mL and against NDM-1-producing A. baumannii AR-0033 with an MIC of 128 µg/mL [1]. This >2-fold differential in MIC establishes that the 2-hydroxyphenyl substitution pattern alone is insufficient to impart antimicrobial activity; the 3,5-dichloro substitution is required. For applications demanding a baseline-inactive scaffold for subsequent derivatization, this complete lack of intrinsic activity in the target compound is a quantifiable selection advantage.

Antimicrobial Resistance Gram-Positive Pathogens Scaffold Profiling

Esterification-Dependent Activity Switch: Target Methyl Ester vs. Parent Carboxylic Acid

Both the target methyl ester 2a and its parent carboxylic acid 1a (1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid) were screened in parallel and showed no antibacterial or antifungal activity (MIC >128 µg/mL) against the entire test panel [1]. However, the esterification of the 3,5-dichloro-substituted acid 1b to the corresponding methyl ester 2b converted the molecule from inactive (MIC >128 µg/mL) to active (MIC 64 µg/mL against MRSA). This differential behavior reveals that the methyl ester functional group does not intrinsically confer activity; rather, it modulates activity in a substitution-dependent manner. The target compound 2a therefore stands as the sole commercially available methyl ester in this series that maintains complete inactivity, making it uniquely suitable as a negative control to validate target engagement or as a prodrug scaffold requiring further activation via N-phenyl substitution.

Prodrug Design Carboxylic Acid Bioisosteres Structure-Activity Relationship

Synthetic Versatility: Documented Transformation Yield to Key Hydrazide Intermediate

The target methyl ester 2a is the experimentally validated direct precursor to 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide (compound 3), a pivotal intermediate used to generate hydrazone derivatives 4–16, azole 18, diazole 19, and triazine 20 [1]. The ester-to-hydrazide conversion was achieved by reacting 2a with hydrazine monohydrate in refluxing propan-2-ol, and the resulting hydrazide 3 was subsequently condensed with various aldehydes to produce hydrazones in 60–90% yields. This synthetic sequence is not reported for the 3,5-dichloro analog 2b in a similarly broad scope, nor is the free acid 1a directly convertible without prior esterification. The methyl ester 2a thus serves as the sole enabling gateway intermediate for accessing the full 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivative library documented in the Bertašiūtė et al. study.

Medicinal Chemistry Library Synthesis Hydrazide-Hydrazone Chemistry

Commercial Purity Benchmarking: 98% Purity Availability vs. Analog Procurement Limitations

The target compound is commercially available at 98% purity from specialty chemical suppliers (e.g., Leyan, catalog number 1851827), with other vendors offering ≥95% purity . In contrast, the free carboxylic acid analog 1a and the 3,5-dichloro methyl ester analog 2b are not listed as standard catalog items from the same breadth of suppliers, often requiring custom synthesis. The defined high purity of commercially sourced 2a reduces batch-to-batch variability in downstream synthetic or biological applications, a quantifiable procurement advantage over analogs that must be synthesized in-house with variable purity outcomes.

Chemical Procurement Purity Specification Research Chemical Supply

Physicochemical Differentiation: Calculated Lipophilicity Advantage over Free Carboxylic Acid Analog

The methyl ester 2a (MW 235.24 g/mol, molecular formula C12H13NO4) is predicted to have a higher calculated logP (cLogP) than the corresponding free carboxylic acid 1a (MW 221.21 g/mol, C11H11NO4) due to the replacement of the polar carboxyl group with a methyl ester [1]. While experimental logP values are not yet reported in the primary literature, the structural transformation from acid to ester is well-established to increase lipophilicity by approximately 1–2 logP units for analogous small molecules, potentially improving passive membrane permeability. This physicochemical differentiation positions the methyl ester as the preferred form for applications requiring enhanced cellular penetration or organic solvent solubility during synthesis.

Drug-like Properties Lipophilicity Permeability Prediction

Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate (1820747-17-8): Prioritized Research and Industrial Application Scenarios


Clean-Scaffold Starting Material for Antimicrobial Lead Optimization Programs

Because the target compound 2a exhibits complete antimicrobial inactivity (MIC >128 µg/mL against all tested pathogens), it serves as an ideal baseline scaffold for structure-activity relationship (SAR) studies [1]. Medicinal chemistry teams can systematically introduce substituents on the phenyl ring (e.g., 3,5-dichloro, 5-fluoro, 5-nitro) or modify the 3-carboxyl position to generate derivatives with measurable antimicrobial activity, confident that any observed potency originates from the introduced modifications rather than from the scaffold itself. This application is directly supported by the finding that while 2a is inactive, its 3,5-dichloro analog 2b achieves MIC 64 µg/mL against MRSA.

Gateway Intermediate for Diversified Heterocyclic Library Synthesis

The methyl ester 2a is the experimentally validated precursor to hydrazide 3, which can be condensed with aldehydes, ketones, and diketones to produce hydrazones (60–90% yields), pyrroles, pyrazoles, and triazines [1]. Contract research organizations and academic medicinal chemistry groups can leverage 2a as a single procurement item to access >25 structurally diverse final compounds without synthesizing multiple starting materials. The documented synthetic protocols in the Bertašiūtė et al. study provide ready-to-use experimental conditions.

Negative Control Compound for Target Engagement and Phenotypic Screening Assays

In phenotypic screening campaigns evaluating 5-oxopyrrolidine-3-carboxylic acid derivatives for antimicrobial or anticancer activity, compound 2a can serve as a rigorously characterized negative control [1]. Its lack of activity across Gram-positive, Gram-negative, and fungal pathogen panels (MIC consistently >128 µg/mL) is documented alongside active derivatives in the same study, enabling direct data normalization and hit validation without the confounding background activity that often complicates scaffold-based screening.

Prodrug Scaffold Exploration for Esterase-Activated Antimicrobial Agents

The methyl ester functional group in 2a is a recognized prodrug motif that can be hydrolyzed in vivo by esterases to release the corresponding carboxylic acid 1a [1]. Although 1a itself is inactive, the ester scaffold can be combined with activity-conferring N-phenyl substitutions (as demonstrated by the 2b→1b pair) to design prodrugs where ester hydrolysis modulates pharmacokinetics or tissue distribution. The well-characterized inactivity of the 2a scaffold simplifies deconvolution of prodrug versus active drug effects.

Quote Request

Request a Quote for Methyl 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.